molecular formula C18H24N4O B124110 N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine CAS No. 155204-28-7

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine

Cat. No. B124110
M. Wt: 312.4 g/mol
InChI Key: ZOOGISIXBJEBLV-UHFFFAOYSA-N
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Description

“N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine” belongs to the class of organic compounds known as phenylpiperazines . It’s a derivative of piperazine, which consists of a piperazine bound to a phenyl group .


Synthesis Analysis

Fluorinated analogs related to this compound have been synthesized for their binding affinity for the 5-HT (1A) receptor . The cyclohexyl moiety in similar compounds was replaced by a bridge-fused ring (BFR) such as adamantyl, cubyl, bicyclo [2.2.2]octyl and bicyclo [2.2.1]heptyl to reduce the metabolic rate of the amide bond hydrolysis . A fluoromethyl group was introduced on the other bridgehead of the BFR to prevent defluorination by HF elimination .


Molecular Structure Analysis

The molecular weight of “N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine” is 422.56, and its molecular formula is C25H34N4O2 .


Chemical Reactions Analysis

The compound has been found to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .


Physical And Chemical Properties Analysis

The compound is a Neuronal Signaling class compound .

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-23-17-7-3-2-6-16(17)22-14-12-21(13-15-22)11-10-20-18-8-4-5-9-19-18/h2-9H,10-15H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOGISIXBJEBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434301
Record name N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine

CAS RN

155204-28-7
Record name N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

23.5 g of 1-(2-aminoethyl)-4-(2-methoxyphenyl)piperazine [Hexachemie-Reuil Malmaison-France] and 4.85 mL of 2-chloropyridine were stirred at 160° C. in a closed reaction vessel for 10.5 hours. The reaction mixture was cooled to room temperature, dissolved in 320 mL of chloroform and washed with 1N sodium hydroxide (3×320 mL), followed by water (2×400 mL). The organic layer was dried (sodium sulfate) and evaporated to dryness under reduced pressure. The crude product was purified by column flash chromatography eluting with an ethyl acetate-3N NH3 in methanol 100:2 mixture affording, after evaporation of the collected fractions, 5 g of the title compound as an oil. A sample was crystallized from ethyl acetate to give a solid melting at 89-94° C.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
4.85 mL
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step Two

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